molecular formula C12H16O4 B12096942 (2-Methoxy-4-propylphenoxy)acetic acid CAS No. 88425-71-2

(2-Methoxy-4-propylphenoxy)acetic acid

Cat. No.: B12096942
CAS No.: 88425-71-2
M. Wt: 224.25 g/mol
InChI Key: SJHFMPZUWSVNEN-UHFFFAOYSA-N
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Description

(2-Methoxy-4-propylphenoxy)acetic Acid (CAS 88425-71-2) is a chemical compound of interest in specialized research fields. This compound belongs to the class of phenoxyacetic acids, a group known for its significant role in agrochemistry and materials science . Phenoxyacetic acids are widely recognized as herbicides and plant growth regulators, functioning by mimicking the plant hormone auxin (IAA), which leads to uncontrolled growth in broad-leaf plants . While the specific efficacy of this compound is subject to further investigation, its structure suggests potential for use in developing new agrochemicals or in studying plant physiology. Furthermore, structurally similar compounds derived from lignin, such as ferulic acid, are gaining traction as biobased monomers for producing thermoplastics and thermosetting polymers, indicating a potential application in sustainable materials research . This product is provided for research purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88425-71-2

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

2-(2-methoxy-4-propylphenoxy)acetic acid

InChI

InChI=1S/C12H16O4/c1-3-4-9-5-6-10(11(7-9)15-2)16-8-12(13)14/h5-7H,3-4,8H2,1-2H3,(H,13,14)

InChI Key

SJHFMPZUWSVNEN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1)OCC(=O)O)OC

Origin of Product

United States

Synthetic Methodologies for 2 Methoxy 4 Propylphenoxy Acetic Acid and Its Analogs

Retrosynthetic Analysis of Phenoxyacetic Acid Derivatives

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. youtube.com For (2-Methoxy-4-propylphenoxy)acetic acid, the most logical disconnection is at the ether linkage, which is a common strategy for ethers. This C-O bond cleavage points to two primary synthons: the phenoxide of 2-methoxy-4-propylphenol (B1219966) and a two-carbon electrophile representing the acetic acid moiety, such as a haloacetic acid derivative.

This primary disconnection simplifies the problem into two main challenges: the formation of the substituted phenol (B47542) precursor and the subsequent etherification. youtube.com The precursor, 2-methoxy-4-propylphenol (also known as dihydroeugenol or 4-propylguaiacol), can be traced back to the readily available natural product eugenol (B1671780). researchgate.netsigmaaldrich.com This multi-step analysis provides a clear and practical roadmap for the forward synthesis.

Classical Etherification and Carboxylation Routes

Traditional methods remain central to the synthesis of phenoxyacetic acids due to their reliability and scalability.

The Williamson ether synthesis is a cornerstone method for preparing ethers and is particularly well-suited for synthesizing phenoxyacetic acids. google.commasterorganicchemistry.com The reaction proceeds via an SN2 mechanism, where an alkoxide, in this case, a phenoxide, acts as a nucleophile to displace a halide from an alkyl halide. lumenlearning.comyoutube.com

For the synthesis of this compound, the process involves the deprotonation of the starting phenol, 2-methoxy-4-propylphenol, with a suitable base like sodium hydroxide (B78521) (NaOH) to form the corresponding sodium phenoxide. gordon.edu This phenoxide is then reacted with an acetic acid equivalent, typically chloroacetic acid or its ester (e.g., ethyl bromoacetate). gordon.edumdpi.com The use of a primary alkyl halide is crucial as secondary and tertiary halides tend to favor elimination reactions over substitution. masterorganicchemistry.com The reaction is often performed in a polar solvent, and gentle heating can be applied to facilitate the reaction. gordon.edu

Table 1: Typical Reaction Parameters for Williamson Ether Synthesis of Phenoxyacetic Acids

ParameterCondition/ReagentPurposeReference
Phenol Substrate2-Methoxy-4-propylphenolCore structure providing the phenoxy moiety sigmaaldrich.com
BaseSodium Hydroxide (NaOH), Potassium Carbonate (K₂CO₃)Deprotonates the phenol to form the nucleophilic phenoxide gordon.edu
Alkylating AgentChloroacetic acid, Ethyl bromoacetateProvides the acetic acid side chain gordon.edumdpi.com
SolventWater, Ethanol, DMF, DMSOSolubilizes reactants and facilitates the SN2 reaction masterorganicchemistry.comgordon.edu
TemperatureRoom Temperature to 100°CControls reaction rate; higher temperatures can increase yield but may cause side reactions gordon.edu
WorkupAcidification (e.g., with HCl)Protonates the carboxylate to yield the final carboxylic acid product gordon.edu

Direct carboxylation of phenols, most notably through the Kolbe-Schmitt reaction, is a well-established industrial process. mdpi.com This reaction involves the treatment of a dry alkali phenoxide with carbon dioxide (CO₂) under high pressure and temperature. mdpi.com However, the Kolbe-Schmitt reaction results in the carboxylation of the aromatic ring itself, typically at the ortho position, to yield a hydroxybenzoic acid (like salicylic (B10762653) acid). mdpi.comnih.gov

While a powerful tool for producing certain aromatic carboxylic acids, this method is not a direct route to phenoxyacetic acids. nih.gov To synthesize the target compound using this strategy, one would first have to carboxylate the guaiacol (B22219) ring and then perform a series of subsequent reactions, making it a more complex and less efficient pathway compared to the Williamson ether synthesis.

Advanced Synthetic Protocols for Aromatic Substitution

Modern synthetic methods offer precise control over the functionalization of the aromatic core and its side chains, enabling the creation of diverse analogs.

The substitution pattern on the phenoxy ring is critical for the molecule's properties. The starting material, 2-methoxy-4-propylphenol, contains two electron-donating groups (–OH and –OCH₃), which are ortho, para-directing for electrophilic aromatic substitution. nih.gov This inherent reactivity can lead to mixtures of products if not properly controlled.

Advanced protocols focus on achieving high regioselectivity. For instance, selective ortho-halogenation of guaiacol derivatives can be achieved using specific organocatalysts, providing a handle for further functionalization, such as the introduction of nitrogen-containing heterocycles. nih.gov Such strategies are invaluable for creating analogs of this compound where additional substituents are desired on the aromatic ring, allowing for a modular approach to building libraries of related compounds.

The 4-propyl side chain is a key feature of the molecule. The most common and efficient method for its introduction starts with the natural product eugenol (4-allyl-2-methoxyphenol). The allyl group's double bond is readily reduced to a saturated propyl group via catalytic hydrogenation. researchgate.net This transformation typically uses a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

Beyond its initial introduction, the alkyl side chain can be a site for further modification. While not desirable for the synthesis of the title compound, side-chain oxidation is a common reaction for alkylbenzenes. numberanalytics.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can convert an alkyl chain to a carboxylic acid, provided there is at least one hydrogen atom on the benzylic carbon. youtube.comlibretexts.org The tert-butyl group is resistant to this oxidation because it lacks a benzylic hydrogen. youtube.com This reaction highlights the chemical diversity achievable but also underscores the need for careful selection of reagents to preserve the propyl group during other synthetic steps.

An exploration of the synthetic routes and chemical modifications of the compound this compound reveals a versatile scaffold for chemical innovation. This article focuses on the derivatization chemistry and sustainable synthetic approaches related to this compound and its analogs.

Structure Activity Relationship Sar Studies of 2 Methoxy 4 Propylphenoxy Acetic Acid Analogs

Influence of Methoxy (B1213986) Group Position and Substituents on Activity

The methoxy group (–OCH3) on the phenyl ring of (2-Methoxy-4-propylphenoxy)acetic acid plays a significant role in modulating its electronic and steric properties, which in turn influences its interaction with biological targets. The position of this electron-donating group is a critical determinant of activity.

Research on various phenolic compounds has shown that the presence and position of a methoxy group can significantly affect their biological properties. mpg.denih.gov For instance, in some series of compounds, a methoxy group at the ortho-position can influence the conformation of the molecule and its ability to bind to specific receptors. mpg.de The electron-donating nature of the methoxy group can increase the electron density of the aromatic ring, which may be crucial for interactions with electron-deficient pockets in a biological target. mpg.de

In the context of phenoxyacetic acid derivatives, the substitution pattern on the aromatic ring is known to be a key factor in their biological activity. While direct studies on the positional isomers of the methoxy group in this compound are not extensively documented in the reviewed literature, general principles of SAR suggest that moving the methoxy group to the meta or para position would likely alter the molecule's activity profile.

Table 1: Hypothetical Influence of Methoxy Group Position on Biological Activity

CompoundMethoxy PositionExpected Change in Activity (Relative to 2-Methoxy)Rationale
This compoundOrtho-Reference compound.
(3-Methoxy-4-propylphenoxy)acetic acidMetaAlteredChange in electronic distribution and steric hindrance affecting receptor binding.
(4-Methoxy-2-propylphenoxy)acetic acidParaAlteredDifferent electronic and steric environment potentially leading to a change in binding affinity and selectivity.

This table is illustrative and based on general SAR principles for phenoxyacetic acid derivatives, as specific comparative data for these exact analogs was not found in the search results.

Impact of Propyl Chain Length and Branching on Molecular Recognition

The 4-propyl substituent on the benzene (B151609) ring is another key feature influencing the molecule's interaction with its biological target. The length and branching of this alkyl chain can significantly impact the compound's lipophilicity, steric profile, and ultimately, its molecular recognition.

Studies on other classes of compounds have demonstrated that varying the length of an alkyl chain can modulate biological activity. An optimal chain length often exists for maximal activity, beyond which the activity may decrease due to steric hindrance or unfavorable interactions. For instance, in a series of 4-alkoxy-carbonyl-1,5-diaryl-1,2,3-triazoles, analogs with either decreased or increased lipophilicity relative to the lead compound exhibited diminished affinity for the CB1 receptor, suggesting a narrow window for optimal lipophilic character. nih.gov

Similarly, branching of the alkyl chain, such as using an isopropyl group instead of a propyl group, would introduce different steric bulk and could alter the binding affinity.

Table 2: Hypothetical Impact of Propyl Chain Variation on Molecular Recognition

CompoundAlkyl GroupExpected Impact on Molecular RecognitionRationale
This compoundn-Propyl-Reference compound.
(2-Methoxy-4-ethylphenoxy)acetic acidEthylPotentially reduced affinityShorter alkyl chain may lead to weaker hydrophobic interactions with the target.
(2-Methoxy-4-butylphenoxy)acetic acidn-ButylPotentially altered affinityLonger alkyl chain could enhance hydrophobic interactions, but may also introduce steric clashes.
(2-Methoxy-4-isopropylphenoxy)acetic acidIsopropylAltered bindingBranching introduces different steric requirements which may not be optimal for the binding site.

This table is illustrative and based on general SAR principles for alkyl-substituted phenolic compounds, as specific comparative data for these exact analogs was not found in the search results.

Role of the Acetic Acid Moiety in Target Interaction

The acetic acid moiety (–OCH2COOH) is a fundamental component of phenoxyacetic acids and is crucial for their biological activity. This group, being ionizable, can participate in key interactions with biological targets, such as forming salt bridges or hydrogen bonds.

Modification of the acetic acid moiety, for instance, by esterification or amidation, would be expected to drastically alter the compound's biological activity by eliminating its ability to ionize and form crucial ionic interactions.

Comparative SAR with Structurally Related Phenolic Compounds

The structure-activity relationship of this compound can be further understood by comparing it with other structurally related phenolic compounds, such as guaiacol (B22219) (2-methoxyphenol) and its derivatives, as well as other phenoxyacetic acids.

Guaiacol itself has been studied for its biological activities. The addition of the 4-propyl and the acetic acid ether groups to the guaiacol scaffold in this compound significantly modifies its properties. A study comparing guaiacol and its phenoxyacetic acid derivative, guaiacoxyacetic acid, showed that the latter exhibited more potent herbicidal activity, highlighting the importance of the acetic acid moiety. nih.gov

When compared to other phenoxyacetic acids, such as the widely used herbicide 2,4-D (2,4-dichlorophenoxyacetic acid), the nature of the substituents on the phenyl ring dictates the selectivity and potency of the compound. The replacement of chloro substituents with methoxy and propyl groups changes the electronic and lipophilic character of the molecule, likely leading to different target interactions and biological effects. nih.gov

Stereochemical Implications for Molecular Activity

This compound itself is not chiral. However, the introduction of a chiral center, for example by modifying the acetic acid side chain to a propionic acid (–OCH(CH3)COOH), would result in a pair of enantiomers. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic fates. nih.gov

Mechanistic Investigations in Model Biological Systems

Elucidation of Molecular Targets and Pathways in In Vitro Cellular Models (e.g., RAW264.7 cells)

While direct studies on (2-Methoxy-4-propylphenoxy)acetic acid in the murine macrophage cell line RAW264.7 are not extensively available, research on the structurally similar compound, 2-methoxy-4-vinylphenol (B128420) (2M4VP), provides significant insights into the potential anti-inflammatory mechanisms. RAW264.7 cells are a widely used in vitro model to study the inflammatory response, particularly the effects of compounds on lipopolysaccharide (LPS)-induced inflammation.

In studies involving LPS-stimulated RAW264.7 cells, 2M4VP has been shown to dose-dependently inhibit the production of key pro-inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). researchgate.netnih.gov This inhibition is attributed to the suppression of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of NO and prostaglandins, respectively. researchgate.netnih.govtandfonline.com

Furthermore, investigations into the broader cellular effects in RAW264.7 cells have revealed that the anti-inflammatory actions of compounds like 2M4VP are linked to the modulation of fundamental signaling pathways that govern the inflammatory response. researchgate.netnih.gov These findings suggest that this compound may exert its biological effects through similar molecular targets and pathways within macrophages.

Enzyme Modulation and Binding Kinetics

Inhibition of Key Inflammatory Pathway Components (e.g., NF-κB, MAPK)

The anti-inflammatory effects of phenoxyacetic acid derivatives are often mediated through the inhibition of critical signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. While direct evidence for this compound is limited, the actions of 2M4VP in LPS-stimulated RAW264.7 cells offer a strong model for its potential activity.

Studies have demonstrated that 2M4VP potently inhibits the activation of NF-κB by preventing the degradation of its inhibitory protein, IκBα. researchgate.netnih.gov This action, in turn, blocks the translocation of the p65 subunit of NF-κB into the nucleus, a crucial step for the transcription of pro-inflammatory genes. researchgate.netnih.gov

Similarly, 2M4VP has been shown to suppress the phosphorylation of key MAPK proteins, including p38, extracellular signal-regulated kinase 1/2 (ERK1/2), and c-Jun N-terminal kinase (JNK). researchgate.netnih.gov The MAPK pathway plays a pivotal role in transducing extracellular signals into cellular responses, including the production of inflammatory cytokines. The inhibition of both NF-κB and MAPK pathways by 2M4VP highlights a multi-pronged approach to dampening the inflammatory cascade.

Table 1: Effects of 2-methoxy-4-vinylphenol (2M4VP) on Inflammatory Pathways in LPS-stimulated RAW264.7 Cells

Pathway ComponentObserved Effect of 2M4VPReference
NF-κB Activation
IκBα DegradationInhibited researchgate.netnih.gov
p65 Nuclear TranslocationInhibited researchgate.netnih.gov
MAPK Phosphorylation
p38Suppressed researchgate.netnih.gov
ERK1/2Suppressed researchgate.netnih.gov
JNKSuppressed researchgate.netnih.gov

This table summarizes the observed effects of the related compound 2-methoxy-4-vinylphenol (2M4VP) and suggests potential mechanisms for this compound.

Interaction with Fatty Acid Synthase Enzymes

The potential interaction of this compound with fatty acid synthase (FASN) is an area of interest, given that FASN is a key enzyme in de novo lipogenesis and is implicated in various disease states, including cancer. researchgate.netnih.gov While direct studies on this specific compound are lacking, research on other inhibitors of FASN provides a basis for understanding potential mechanisms. Inhibition of FASN can lead to a reduction in tumor growth and induce differentiation in cancer cells. nih.govresearchgate.net Some FASN inhibitors have been shown to induce apoptosis and block critical cell signaling pathways. researchgate.net The development of novel FASN inhibitors is an active area of research, with a focus on overcoming the limitations of earlier compounds. patsnap.com

Modulation of Cyclooxygenase (COX) Enzymes by Phenoxyacetic Acid Derivatives

Phenoxyacetic acid derivatives are a class of compounds that have been investigated for their ability to modulate the activity of cyclooxygenase (COX) enzymes, which are central to the inflammatory process. mdpi.com The two main isoforms, COX-1 and COX-2, are targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Research into various phenoxyacetic acid derivatives has revealed that structural modifications can lead to selective inhibition of COX-2. mdpi.com For instance, the conversion of the carboxylic acid moiety of some NSAIDs to amides or esters can significantly alter their selectivity towards COX-2. nih.gov This suggests that the specific substituents on the phenoxyacetic acid scaffold, such as the methoxy (B1213986) and propyl groups in this compound, could play a crucial role in determining its COX inhibitory profile. A recent study on novel phenoxyacetic acid derivatives demonstrated potent and selective COX-2 inhibition. mdpi.com

Table 2: COX Inhibitory Activity of Selected Phenoxyacetic Acid Derivatives

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Phenoxyacetic acid derivative (XIV)-0.06- mdpi.com
Mefenamic Acid (V)29.9-- mdpi.com
Celecoxib (IX)14.93-- mdpi.com

This table presents data for other phenoxyacetic acid derivatives to illustrate the potential for COX inhibition within this class of compounds. The specific activity of this compound has not been reported.

Receptor-Ligand Interaction Dynamics and Affinity Profiling

For example, a series of phenoxyacetic acid derivatives were identified as potent FFA1 agonists, with some compounds exhibiting robust activity in the nanomolar range. nih.gov These findings highlight the potential for the phenoxyacetic acid scaffold to be tailored for specific receptor interactions. The affinity and dynamics of these interactions are influenced by the specific chemical modifications of the core structure.

Investigations of Biotransformation Pathways in Non-Human Organisms (e.g., rats, non-human primates for metabolic fate)

The metabolic fate of this compound is likely to follow pathways observed for other phenoxyacetic acid compounds. Studies in rats have shown that phenoxyacetic acids are generally rapidly absorbed and eliminated, primarily in the urine. researchgate.netnih.gov

In rats, 2,4-dichlorophenoxyacetic acid (2,4-D) was found to be excreted largely unchanged. researchgate.net In contrast, in dogs, it underwent more extensive metabolism, including conjugation with taurine, serine, glycine, glutamic acid, cysteine, as well as sulfate (B86663) and glucuronide conjugation. researchgate.net Another study on 2-phenoxyethanol (B1175444) in rats showed it was rapidly metabolized to its major metabolite, phenoxyacetic acid, and excreted mainly in the urine. nih.gov

Studies in non-human primates on the metabolism of other xenobiotics have provided models for understanding human drug metabolism. The biotransformation of phenoxyacetic acid derivatives in these models can involve hydroxylation and conjugation reactions.

Antimicrobial Action Mechanisms in Bacterial and Fungal Strains

Detailed mechanistic studies elucidating the specific antimicrobial action of this compound against bacterial and fungal strains are not extensively documented in publicly available scientific literature. However, based on the structural characteristics of the molecule—namely the phenoxyacetic acid moiety and the substituted guaiacol (B22219) (2-methoxyphenol) ring—potential mechanisms can be inferred from research on related compounds.

The antimicrobial activity of phenolic compounds, such as those related to the guaiacol portion of the molecule, is often attributed to their ability to interact with and disrupt microbial cell membranes. The phenolic hydroxyl group is a key feature that can lead to increased permeability of the cell membrane, causing the leakage of vital intracellular components like ions, ATP, and nucleic acids, ultimately leading to cell death. Furthermore, these compounds can interfere with the function of essential enzymes and proteins within the microbial cell. The lipophilic nature of the propyl group on the benzene (B151609) ring may enhance the compound's ability to penetrate the lipid-rich cell membranes of bacteria and fungi.

For the phenoxyacetic acid part of the molecule, related compounds have been shown to exert their effects through various mechanisms. For instance, some phenoxyacetic acid derivatives are known to cause cellular damage by perturbing membrane integrity. The acidic nature of the carboxylic acid group can also contribute to the antimicrobial effect by altering the local pH environment or by interfering with cellular processes that are sensitive to pH changes.

While specific research on this compound is limited, the combined structural features suggest a multi-faceted antimicrobial mechanism that likely involves:

Disruption of Cell Membrane Integrity: The lipophilic nature of the molecule, combined with the phenolic hydroxyl group, likely facilitates insertion into the lipid bilayer of microbial cell membranes, leading to increased permeability and leakage of cellular contents.

Enzyme Inhibition: The compound may inhibit the activity of crucial microbial enzymes, either through direct binding to active sites or by altering the cellular environment in a way that is unfavorable for enzyme function.

Metabolic Disruption: Interference with key metabolic pathways, potentially through the mechanisms mentioned above, could lead to the inhibition of microbial growth and proliferation.

Further empirical research, including detailed studies on its effects on microbial cell morphology, membrane potential, enzyme kinetics, and gene expression, is required to fully elucidate the precise antimicrobial action mechanisms of this compound.

Computational Chemistry and Molecular Modeling of 2 Methoxy 4 Propylphenoxy Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of (2-Methoxy-4-propylphenoxy)acetic acid. These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic characteristics.

The electronic structure of a molecule is fundamental to its chemical behavior. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can be used to determine its molecular orbital energies and the distribution of electron density. nih.gov Key descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron to a higher energy state. nih.gov For phenoxyacetic acid derivatives, the HOMO is typically localized on the aromatic ring and the ether oxygen, while the LUMO is often centered on the aromatic ring and the carboxylic acid group. The electron-donating methoxy (B1213986) (-OCH3) and propyl (-C3H7) groups on the benzene (B151609) ring of this compound are expected to increase the energy of the HOMO, while the electron-withdrawing carboxylic acid group lowers the energy of the LUMO.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. libretexts.org In these maps, red areas indicate regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas denote electron-deficient regions (positive potential), susceptible to nucleophilic attack. For this compound, the MEP would show a high negative potential around the oxygen atoms of the carboxylic acid and methoxy groups, identifying them as likely sites for hydrogen bonding and interaction with positive centers. researchgate.netpearson.com

Table 1: Illustrative Electronic Properties and Reactivity Descriptors for a Phenoxyacetic Acid Derivative (Calculated via DFT)

PropertyValueSignificance
HOMO Energy-6.21 eVElectron-donating ability nih.gov
LUMO Energy-1.29 eVElectron-accepting ability nih.gov
HOMO-LUMO Gap4.92 eVChemical reactivity and stability nih.govnih.gov
Dipole Moment2.5 DMolecular polarity
Polarizability25 ųEase of distortion of the electron cloud mdpi.com

Note: The values in this table are illustrative for a representative phenoxyacetic acid derivative and are not specific experimental or calculated values for this compound. They demonstrate the type of data generated from quantum chemical calculations.

The biological activity of a flexible molecule like this compound is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in the molecule. The key flexible bonds in this compound are the C-O-C-C ether linkage and the O-C-C=O bond of the acetic acid side chain.

Studies on related phenoxyacetic acid derivatives have shown that the side chain can adopt different conformations, primarily described as synclinal or antiperiplanar, referring to the torsion angle around the O-CH2 bond. researchgate.net Computational models predict that the benzene ring is planar, and the propyl chain likely adopts a staggered conformation to minimize steric hindrance. vulcanchem.com The acetic acid group's orientation can be influenced by intramolecular hydrogen bonding with the methoxy oxygen, which would enhance molecular stability. vulcanchem.com

A Potential Energy Surface (PES) is a multidimensional plot that describes the potential energy of a molecule as a function of its geometric coordinates. libretexts.orglibretexts.org For this compound, a simplified PES could be generated by scanning the potential energy while systematically changing key dihedral angles. The minima on this surface correspond to stable conformers, while the saddle points between them represent the transition states for conformational changes. libretexts.orglibretexts.org Understanding the energy barriers between different conformations is crucial, as it determines how easily the molecule can adopt the specific shape required for biological activity.

Table 2: Example of Conformational Energy Analysis for a Substituted Phenoxyacetic Acid

ConformerDihedral Angle (C-O-C-C)Relative Energy (kcal/mol)Population (%)
Antiperiplanar~180°0.0065
Synclinal~75°0.8535

Note: This table provides an illustrative example of results from a conformational analysis of a related phenoxyacetic acid derivative. The values are not specific to this compound.

Molecular Docking and Dynamics Simulations

To understand how this compound might exert a biological effect, molecular docking and dynamics simulations are employed. These techniques model the interaction of the molecule (the ligand) with a biological macromolecule, such as a protein or enzyme (the receptor).

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net The process involves placing the ligand in various positions and orientations within the receptor's binding site and scoring each pose based on a scoring function that estimates the binding affinity.

For instance, studies on other phenoxyacetic acid derivatives have explored their binding to enzymes like cyclooxygenase-2 (COX-2). nih.govnih.gov In such a scenario, the carboxylate moiety of the phenoxyacetic acid is crucial, often forming key hydrogen bonds with amino acid residues like Arginine (Arg) and Histidine (His) in the active site. nih.gov For this compound, a docking simulation would likely show the carboxylate group engaging in similar polar interactions, while the methoxy and propyl-substituted phenyl ring would fit into a hydrophobic pocket of the receptor. The specific binding mode would reveal which interactions are most critical for anchoring the ligand in the active site.

Following docking, molecular dynamics (MD) simulations can be performed to analyze the stability of the predicted ligand-receptor complex over time. MD simulations model the atomic movements of the system, providing a more dynamic and realistic picture of the binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are valuable for predicting the activity of new compounds and for understanding which molecular features are most important for a desired biological effect.

For a class of compounds like phenoxyacetic acids, a QSAR study would involve compiling a dataset of analogues with known activities (e.g., herbicidal efficacy or enzyme inhibition). mdpi.comnih.gov For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Hydrophobicity: Often represented by logP (the logarithm of the octanol-water partition coefficient).

Electronic Properties: Such as Hammett constants (σ), which describe the electron-donating or -withdrawing nature of substituents. nih.gov

Steric Properties: Like molar refractivity (MR), which relates to the volume of the substituents. nih.gov

Topological and Geometrical Properties: Including molecular weight (MW) and topological polar surface area (TPSA). mdpi.com

Statistical methods, such as multiple linear regression, are then used to build an equation that correlates a selection of these descriptors with the observed biological activity. nih.gov For phenoxyacetic acids, QSAR studies have shown that properties like lipophilicity, polarizability, and the number of hydrogen bond acceptors can be critical determinants of their biological efficacy. mdpi.com A QSAR model applicable to this compound would use its calculated descriptor values to predict its activity, providing a rational basis for its synthesis and testing.

Table 3: Common Molecular Descriptors Used in QSAR Studies of Phenoxyacetic Acids

DescriptorDescriptionRelevance to Activity
logPLipophilicity/HydrophobicityMembrane permeability, transport to target site nih.gov
TPSATopological Polar Surface AreaHydrogen bonding potential, membrane permeability mdpi.com
HBA/HBDHydrogen Bond Acceptors/DonorsInteraction with receptor sites mdpi.com
σ (Hammett constant)Electronic effect of substituentsInfluences binding interactions and reactivity nih.gov
MR (Molar Refractivity)Steric bulk and polarizabilitySteric fit within a binding pocket nih.gov
MWMolecular WeightGeneral size of the molecule

Development of Predictive Models for Biological Effects

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug discovery and environmental risk assessment. nih.gov These models establish a mathematical correlation between the chemical structures of a series of compounds and their measured biological effects.

For phenoxyacetic acid derivatives, QSAR models have been developed to predict a range of biological properties. nih.gov The fundamental principle is that variations in the biological activity of a group of structurally related compounds, such as the congeners of phenoxyacetic acid, are dependent on changes in their molecular features. crpsonline.comosha.gov Researchers utilize molecular descriptors—numerical values that quantify specific aspects of a molecule's structure—to build these predictive models.

A hybrid method combining biomimetic chromatography with QSAR has been successfully used to model properties influencing the biological efficacy of phenoxyacetic acid derivatives. nih.gov This approach can predict crucial parameters such as penetration through the plant cuticle, skin, and the blood-brain barrier, as well as binding to human serum albumin. nih.gov Key molecular descriptors identified as determinants for the biological efficacy of these compounds include lipophilicity, polarizability, and the sum of hydrogen bond donors and acceptors. nih.gov

In one such study on phenoxyacetic acid congeners, QSAR models were developed to predict hemolytic activity, a measure of toxicity towards red blood cells. mdpi.com The resulting model indicated that toxicity was influenced by factors such as water solubility, molecular size, and the number of hydrogen bond acceptors. mdpi.com

Table 1: Molecular Descriptors Used in QSAR Models for Phenoxyacetic Acid Derivatives This table presents a selection of molecular descriptors that are commonly calculated and assessed in QSAR studies of phenoxyacetic acid derivatives to predict their biological activity.

Descriptor Category Specific Descriptor Predicted Influence on Biological Activity
Electronic Highest Occupied Molecular Orbital (HOMO) Energy A negative correlation suggests that a lower HOMO energy (less propensity to donate electrons) may increase activity for certain targets. crpsonline.com
Constitutional Molecular Weight (MW) A positive correlation indicates that larger, bulkier compounds may exhibit higher activity, for instance, in MAO inhibition. crpsonline.com
Topological Beta Polarizability (BetaPol) A negative correlation suggests that less polarizable groups can lead to greater biological activity. crpsonline.com
Physicochemical Lipophilicity (logP) A key determinant for membrane penetration and transport to target sites. nih.gov

| Physicochemical | Number of Hydrogen Bond Acceptors | An increase in hydrogen bond acceptors can correlate with higher toxicity in certain contexts. mdpi.com |

These models are typically validated using statistical methods like leave-one-out cross-validation to ensure their reliability and predictive power. nih.gov The insights gained from these predictive models are invaluable for designing new derivatives of this compound with potentially enhanced efficacy or reduced toxicity.

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. capes.gov.br This process is significantly faster and more cost-effective than experimental high-throughput screening. VS methodologies are broadly categorized into ligand-based and structure-based approaches. nih.gov

Ligand-Based Virtual Screening (LBVS)

LBVS methods are employed when the three-dimensional (3D) structure of the biological target is unknown, but a set of molecules with known activity exists. nih.gov The core principle is the molecular similarity hypothesis: compounds that are structurally similar are likely to have similar biological activities. nih.gov For this compound, if a set of known active analogues were identified, they could be used as templates to screen databases for new, potentially active compounds. nih.gov This process involves comparing thousands or millions of candidate molecules to the known active ligands based on 2D or 3D similarity, pharmacophore models, or other shared properties.

Structure-Based Virtual Screening (SBVS)

When the 3D structure of a potential biological target is available, SBVS becomes a powerful tool. The most common SBVS method is molecular docking, which predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. For example, research on phenoxyacetic acid derivatives has identified them as potential selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. mdpi.com In such a case, the crystal structure of COX-2 would be used for a docking campaign. This compound would be computationally placed into the enzyme's active site, and a scoring function would estimate its binding affinity. mdpi.com

A study on a structurally similar compound, (2-methoxy-4-prop-2-enylphenyl) N-(2-methoxy-4-nitrophenyl) carbamate, utilized virtual screening and molecular docking to identify it as a potential inhibitor of histone deacetylase (HDAC), a protein associated with cancer. nih.gov This highlights how SBVS can filter compounds and predict their binding modes, providing a strong basis for further experimental validation. nih.gov Following docking, molecular dynamics simulations can be performed to analyze the stability of the predicted protein-ligand complex over time. nih.gov

By employing these virtual screening methodologies, researchers can efficiently prioritize which derivatives of this compound warrant synthesis and biological testing, thereby accelerating the discovery of new lead compounds.

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within a molecule.

A predicted ¹H NMR spectrum for (2-Methoxy-4-propylphenoxy)acetic acid would likely exhibit the following signals:

A triplet and a sextet for the terminal methyl and the adjacent methylene (B1212753) protons of the propyl group, respectively.

A triplet for the methylene protons of the propyl group attached to the aromatic ring.

A singlet for the methoxy (B1213986) group protons.

A singlet for the methylene protons of the acetic acid moiety.

A set of multiplets or distinct signals for the aromatic protons, with their chemical shifts influenced by the methoxy and propyl substituents.

A broad singlet for the acidic proton of the carboxylic acid group, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy: Similar to ¹H NMR, experimental ¹³C NMR data for this compound is scarce. However, predicted data and the spectra of related compounds offer a reliable basis for spectral interpretation. researchgate.netdocbrown.infolibretexts.org The ¹³C NMR spectrum of acetic acid shows a signal for the carboxyl carbon at a downfield chemical shift. In aromatic compounds, the carbons attached to oxygen atoms are also shifted downfield.

The predicted ¹³C NMR chemical shifts for this compound are presented in the table below. These values are calculated based on the compound's structure and provide an estimation of the expected experimental shifts.

Atom Predicted ¹³C Chemical Shift (ppm)
Carboxyl Carbon (-COOH)~174
Aromatic C-O~148
Aromatic C-OCH₃~147
Aromatic C-propyl~135
Aromatic CH~122
Aromatic CH~115
Aromatic CH~112
Methylene Carbon (-OCH₂-)~68
Methoxy Carbon (-OCH₃)~56
Propyl CH₂ (benzylic)~37
Propyl CH₂~24
Propyl CH₃~14

This data is predictive and may differ from experimental values.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its various functional groups. While a specific experimental spectrum for the title compound was not found, analysis of related structures such as 2-methoxy-4-vinylphenol (B128420) and other phenoxyacetic acids allows for a reliable prediction of its key spectral features. researchgate.netnih.gov The IR spectrum of the related compound 2-methoxy-4-nitroaniline (B147289) shows characteristic peaks for the methoxy and aromatic groups. researchgate.net

Key expected IR absorption bands are detailed in the table below:

Functional Group Expected Wavenumber (cm⁻¹) Vibration Mode
O-H (Carboxylic Acid)3300-2500 (broad)Stretching
C-H (Aromatic)3100-3000Stretching
C-H (Aliphatic)3000-2850Stretching
C=O (Carboxylic Acid)1760-1690Stretching
C=C (Aromatic)1600-1450Stretching
C-O-C (Ether)1275-1200 (asymmetric), 1075-1020 (symmetric)Stretching
C-O (Carboxylic Acid)1320-1210Stretching
O-H (Carboxylic Acid)1440-1395, 950-910Bending

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the presence of conjugated systems like the aromatic ring in this compound. While a specific UV-Vis spectrum for this compound was not found, the spectra of other substituted phenoxyacetic acids can be used for comparison. nih.gov For example, 2,4-dichlorophenoxyacetic acid exhibits absorption bands around 200 nm, 229 nm, and 283 nm. sielc.com The presence of the methoxy and propyl groups on the benzene (B151609) ring will influence the position and intensity of these absorption maxima (λmax). The electronic transitions are typically π → π* transitions within the benzene ring.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from reaction mixtures or for purity assessment.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a common mode used for the separation of phenoxyacetic acids. sielc.comsielc.comjchr.org

A typical RP-HPLC method would involve a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often with a small amount of acid (like formic or phosphoric acid) to suppress the ionization of the carboxylic acid group and improve peak shape. rsc.orgsigmaaldrich.com Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits strong absorbance.

A representative, though general, HPLC method for phenoxyacetic acids is outlined in the table below:

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection UV at λmax (e.g., ~270-280 nm)
Injection Volume 10-20 µL

These are general conditions and would require optimization for the specific analysis of this compound.

Gas Chromatography (GC) with Derivatization for Volatile Analysis

Gas Chromatography (GC) is a highly sensitive technique for the analysis of volatile and thermally stable compounds. Since this compound is a carboxylic acid and has low volatility, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative prior to GC analysis. weber.hujfda-online.comresearchgate.netgcms.cz

Common derivatization methods for carboxylic acids include esterification (e.g., with methanol (B129727) or diazomethane) or silylation (e.g., with BSTFA or MSTFA). weber.hu The resulting ester or silyl (B83357) ester is much more volatile and can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on the mass spectrum of the derivative.

The general steps for GC analysis after derivatization are:

Derivatization: Reaction of the sample containing this compound with a suitable derivatizing agent.

Injection: Introduction of the derivatized sample into the GC injector.

Separation: Separation of the derivative from other components on a capillary column (e.g., a non-polar or medium-polarity phase like a 5% phenyl-methylpolysiloxane).

Detection: Detection using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of "this compound". This method provides the exact mass of the molecule and offers insights into its composition through the analysis of fragmentation patterns.

The molecular formula for this compound is C₁₂H₁₆O₄. nih.gov Based on this formula, the calculated molecular weight and monoisotopic mass are critical identifiers in mass spectrometric analysis. nih.gov

Molecular Weight Data for this compound

PropertyValueSource
Molecular Weight224.25 g/mol nih.gov
Monoisotopic Mass224.10485899 Da nih.gov

In a typical mass spectrometry experiment, the molecule is ionized and then fragmented. The resulting mass-to-charge ratio (m/z) of the intact molecular ion and its fragments are detected. For this compound, the molecular ion peak [M]+ would be observed at an m/z corresponding to its molecular weight. In positive-ion mode, adducts such as [M+H]+ or [M+Na]+ are commonly observed. The fragmentation pattern is predictable based on the compound's structure, with common cleavage points being the ether linkage and the loss of the carboxymethyl group (-CH₂COOH). Analyzing these fragments helps to confirm the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Structure Determination

The process involves growing a high-quality single crystal of the compound, which can be a rate-limiting step in the analysis. nih.gov This crystal is then exposed to a focused beam of X-rays. The electrons within the molecule diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, a detailed electron density map of the molecule can be constructed, revealing the exact position of each atom.

For this compound, an X-ray crystallographic study would provide invaluable information on:

The planarity of the benzene ring.

The conformation of the propyl and methoxy side chains relative to the ring.

The precise bond angles and lengths of the ether linkage and the acetic acid moiety.

Intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which dictate the crystal packing.

While this technique is the gold standard for solid-state structural elucidation, specific crystallographic data for this compound are not available in published literature based on the conducted search.

Hyphenated Techniques (e.g., GC-MS, LC-MS) in Complex Mixture Analysis

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the analysis of this compound within complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and widely used of these methods.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation capability of gas chromatography with the sensitive and specific detection of mass spectrometry. researchgate.netresearchgate.net For a compound like this compound, direct analysis by GC-MS may be challenging due to the polarity and low volatility of the carboxylic acid group. Therefore, a derivatization step, such as esterification to convert the carboxylic acid to a more volatile ester, is often required before analysis. The sample is then vaporized and separated based on its boiling point and interaction with the GC column before being detected by the mass spectrometer. nist.gov

These hyphenated techniques provide both retention time data from the chromatography portion and mass spectral data, offering a high degree of confidence in the identification and quantification of this compound in complex samples.

Environmental Fate and Ecological Impact of Phenoxyacetic Acid Derivatives

Pathways of Environmental Degradation

The environmental persistence of (2-Methoxy-4-propylphenoxy)acetic acid is determined by a combination of chemical and biological degradation processes. These pathways include hydrolysis, photolysis, and microbial biodegradation, which collectively contribute to its transformation and removal from soil and aquatic systems.

Hydrolysis is a key chemical reaction that can initiate the degradation of phenoxyacetic acid derivatives, particularly their ester forms, in aquatic environments. nih.gov The rate of this process is influenced by the specific chemical structure of the herbicide, as well as the pH and temperature of the water. nih.gov

For many phenoxyacetic acids, the ester forms hydrolyze to the corresponding acid forms. nih.gov Generally, the rate of hydrolytic degradation increases with higher temperatures and in alkaline conditions. nih.gov For instance, while the 2-ethylhexyl ester of MCPA is stable at a pH of 5-7, its half-life (DT50) is less than 117 hours at a pH of 9. nih.gov The acid forms of many phenoxyacetic acids, such as 2,4-D and MCPA, are generally stable to hydrolysis. nih.gov Given that this compound is an acid and not an ester, it is expected to be relatively stable against hydrolysis under typical environmental pH conditions.

Table 1: General Hydrolysis Trends of Phenoxyacetic Acid Derivatives This table is based on general data for phenoxyacetic acid herbicides and is intended to be illustrative for the likely behavior of this compound.

ParameterInfluence on Hydrolysis Rate
Chemical Form Ester forms are more susceptible to hydrolysis than acid and salt forms. nih.gov
pH Rate increases significantly in alkaline conditions (pH > 8). nih.gov
Temperature Higher temperatures accelerate the rate of hydrolysis. nih.gov
Structural Features Esters of alkoxylated alcohols tend to hydrolyze faster than those of aliphatic alcohols. nih.gov

Photolytic decomposition, or photodegradation, is another significant pathway for the breakdown of phenoxyacetic acid derivatives in the environment, particularly in shallow, sunlit waters. nih.gov This process involves the absorption of light energy, which can lead to the cleavage of chemical bonds and the transformation of the parent compound into various degradation products. nih.gov

The efficiency of photolysis is dependent on the specific chemical structure of the compound and the presence of photosensitizing agents in the water. For related compounds like 2,4-D, photodecomposition in the presence of titanium dioxide (TiO2) has been shown to proceed through the formation of intermediates such as 2,4-dichlorophenol. researchgate.net The initial step in the photocatalytic oxidation of 2,4-D is often decarboxylation. researchgate.net While specific studies on the photolytic decomposition of this compound are limited, it is anticipated to undergo similar degradation pathways, likely involving cleavage of the ether linkage and transformation of the aromatic ring.

Microbial biodegradation is a primary mechanism for the dissipation of phenoxyacetic acid herbicides in both soil and aquatic environments. nih.govnih.gov A diverse range of bacteria and fungi possess the enzymatic machinery to break down these compounds, using them as a source of carbon and energy. prakritimitrango.comslideshare.net

The rate of biodegradation is influenced by several environmental factors, including temperature, pH, oxygen availability, and the concentration of the compound. prakritimitrango.com Optimal degradation of related phenoxyacetic acids like 2,4-D and MCPA by bacterial strains has been observed at neutral to slightly alkaline pH (7-8) and temperatures between 30°C and 40°C. prakritimitrango.com The degradation of these compounds often involves the removal of the side chain to form the corresponding phenol (B47542), followed by cleavage of the aromatic ring. researchgate.net For instance, the biodegradation of 2,4-D typically proceeds via the formation of 2,4-dichlorophenol. researchgate.net It is expected that this compound would be susceptible to similar microbial degradation processes, leading to the formation of 2-methoxy-4-propylphenol (B1219966) as an initial intermediate.

Table 2: Factors Influencing Microbial Biodegradation of Phenoxyacetic Acid Herbicides This table summarizes general findings for phenoxyacetic acid herbicides, which are likely applicable to this compound.

FactorOptimal Conditions for Biodegradation
pH Neutral to slightly alkaline (pH 7-8) prakritimitrango.com
Temperature 30°C - 40°C prakritimitrango.com
Oxygen Aerobic conditions generally favor faster degradation. nih.gov
Microbial Population Presence of adapted microbial communities enhances degradation rates. nih.gov
Concentration High concentrations can be inhibitory to microbial activity. prakritimitrango.com

Persistence and Mobility in Environmental Compartments

The persistence and mobility of this compound in the environment are governed by its interaction with soil and sediment particles and its behavior in aquatic systems.

The adsorption of phenoxyacetic acid derivatives to soil particles is a key process that influences their mobility and potential to leach into groundwater. mdpi.com These compounds are generally considered to be weakly adsorbed in most agricultural soils. mdpi.com The extent of adsorption is influenced by soil properties such as organic matter content, clay content, and pH. mdpi.comiastate.edu

As weak acids, phenoxyacetic acids exist predominantly in their anionic form in soils with a pH range of 5-8. mdpi.com Adsorption of the anionic forms is often negatively correlated with soil pH and is thought to occur on organic matter and through water-bridging mechanisms with iron cations. nih.govnih.gov The neutral forms, which are more prevalent at lower pH, are primarily adsorbed by soil organic matter. nih.govnih.gov Consequently, the potential for leaching is higher in sandy soils with low organic matter content and at higher pH values. nih.gov Given these general principles, this compound is expected to exhibit relatively high mobility in many soil types, particularly those with low organic carbon and a neutral to alkaline pH.

Table 3: Soil Properties Affecting Adsorption and Leaching of Phenoxyacetic Acid Herbicides This table is based on general principles for phenoxyacetic acid herbicides and is intended to be illustrative for this compound.

Soil PropertyImpact on AdsorptionImpact on Leaching Potential
Organic Matter Content Higher content increases adsorption. mdpi.comiastate.eduDecreases
Clay Content Higher content can increase adsorption. iastate.eduDecreases
Soil pH Lower pH increases adsorption of the neutral form. mdpi.comnih.govIncreases at higher pH
Soil Moisture Affects the partitioning between soil solution and adsorbed phases. iastate.eduVaries

Due to their high water solubility and weak adsorption to soil, phenoxyacetic acid derivatives are readily transported from terrestrial to aquatic environments through runoff and leaching. nih.govresearchgate.net Once in aquatic ecosystems, their distribution is governed by water flow and partitioning between the water column and sediments.

While some portion of these compounds may be adsorbed to suspended particles and bottom sediments, a significant fraction is likely to remain dissolved in the water column. researchgate.net The relatively low degradation rate of some pesticides in river systems means that they can be transported over long distances. beyondpesticides.org The presence of phenoxyacetic acid herbicides has been frequently detected in rivers and streams. researchgate.net The transport and ultimate fate of this compound in aquatic ecosystems will depend on the specific hydrology of the system, as well as the degradation processes discussed previously.

Lack of Scientific Data on the Environmental Fate and Ecological Impact of this compound

Despite a comprehensive search of scientific literature and databases, no specific studies on the biotransformation, metabolite profiling, or ecological effects of the chemical compound this compound were found.

The investigation sought to detail the environmental journey and non-target organism impact of this specific phenoxyacetic acid derivative. However, the scientific community has not published research pertaining to its breakdown in the environment or its effects on model organisms such as fish, invertebrates, yeast, or rodents.

While extensive data exists for other phenoxyacetic acid herbicides, such as 2,4-D (2,4-Dichlorophenoxyacetic acid) and MCPA (4-chloro-2-methylphenoxyacetic acid), this information is not directly applicable to this compound due to differences in its chemical structure. The presence of a methoxy (B1213986) and a propyl group on the phenoxy ring of the target compound would likely lead to unique metabolic pathways and toxicological profiles.

The absence of research in this area means that key questions regarding the environmental safety of this compound remain unanswered. There is no information on the following critical aspects:

Biotransformation and Metabolite Profiling: The metabolic pathways of this compound in non-target organisms are unknown. Consequently, there is no data on the identity and potential toxicity of its metabolites.

Ecological Effects: The impact of this compound on the survival, growth, reproduction, and behavior of non-target species has not been evaluated.

This significant data gap prevents a thorough assessment of the environmental risks associated with this compound. Further research is imperative to understand its potential for bioaccumulation, persistence in the environment, and toxicity to wildlife and other non-target organisms.

Emerging Research Directions and Academic Potential for 2 Methoxy 4 Propylphenoxy Acetic Acid

The unique structural features of (2-Methoxy-4-propylphenoxy)acetic acid, combining a substituted phenolic ether with a carboxylic acid moiety, position it as a valuable scaffold for a multitude of emerging research applications. Its potential extends from the rational design of biologically active molecules to its integration into novel materials and its use as a tool in fundamental chemical research. This article explores the burgeoning academic and research avenues for this versatile compound.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (2-Methoxy-4-propylphenoxy)acetic acid, and how can reaction parameters (e.g., catalysts, solvents) influence yield?

  • Methodological Answer : The synthesis typically involves coupling 2-methoxy-4-propylphenol with a bromo- or chloroacetic acid derivative under alkaline conditions. For example, nucleophilic substitution reactions using potassium carbonate as a base in polar aprotic solvents (e.g., DMF or acetone) at 60–80°C are common. Optimization may include adjusting stoichiometry (1:1.2 molar ratio of phenol to haloacetic acid) and monitoring reaction time (6–12 hours) to minimize byproducts like unreacted phenol or dimerization . Purity can be improved via recrystallization in ethanol-water mixtures.

Q. What analytical techniques are critical for confirming the structural identity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR should confirm the methoxy (-OCH₃), propyl (-CH₂CH₂CH₃), and acetic acid (-CH₂COOH) moieties. For example, the methoxy proton typically appears as a singlet at δ 3.7–3.9 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity (>98% by area normalization) .
  • Melting Point Analysis : Compare observed melting points (e.g., 69–70°C for structurally similar compounds) with literature values to detect impurities .

Advanced Research Questions

Q. How can discrepancies in the reported biological activity (e.g., enzyme inhibition vs. activation) of this compound be systematically investigated?

  • Methodological Answer : Contradictions may arise from variations in assay conditions (pH, temperature) or compound purity. To address this:

  • Standardize Assays : Use identical buffer systems (e.g., phosphate-buffered saline at pH 7.4) and enzyme concentrations across studies.
  • Impurity Profiling : Characterize byproducts (e.g., via LC-MS) from synthesis, as residual solvents or unreacted intermediates may interfere with bioactivity .
  • Dose-Response Studies : Perform IC₅₀/EC₅₀ determinations in triplicate to assess reproducibility. For example, inconsistencies in IC₅₀ values >20% may indicate batch-dependent impurities .

Q. What computational approaches are suitable for predicting the reactivity of this compound in novel reaction environments (e.g., photochemical or electrochemical settings)?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. For example, the acetic acid moiety may exhibit higher electron density, favoring reactions with electrophiles .
  • Molecular Dynamics (MD) Simulations : Model solvation effects in polar solvents (e.g., water or methanol) to assess stability and aggregation tendencies.
  • Reaction Pathway Mapping : Use software like Gaussian or ORCA to simulate intermediates in proposed mechanisms (e.g., free radical formation under UV light) .

Experimental Design Considerations

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer :

  • Accelerated Degradation Testing : Expose the compound to elevated temperatures (40°C, 75% relative humidity) for 4–8 weeks and monitor degradation via HPLC. Key degradation products (e.g., hydrolyzed acetic acid derivatives) should be identified using LC-MS/MS .
  • Light Sensitivity : Conduct photostability studies under ICH Q1B guidelines using UV-Vis irradiation (320–400 nm) to assess isomerization or oxidation .

Q. What strategies mitigate interference from structurally similar impurities in bioactivity assays?

  • Methodological Answer :

  • Chromatographic Separation : Optimize HPLC gradients to resolve the target compound from impurities (e.g., 4-propylphenol byproducts).
  • Bioassay Controls : Include spiked samples with known impurities (e.g., 2-methoxy-4-propylphenol) to quantify their inhibitory/activatory effects .

Data Interpretation and Validation

Q. How can researchers validate the specificity of this compound in enzyme-binding assays?

  • Methodological Answer :

  • Competitive Binding Assays : Use labeled analogs (e.g., fluorescent or radioactive tracers) to confirm displacement curves consistent with competitive inhibition.
  • Crystallography/X-ray Diffraction : Resolve co-crystal structures of the compound bound to the enzyme active site to verify binding modes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.